molecular formula C16H20N2O2 B6937036 N-(2-tert-butyl-1,3-benzoxazol-5-yl)-1-methylcyclopropane-1-carboxamide

N-(2-tert-butyl-1,3-benzoxazol-5-yl)-1-methylcyclopropane-1-carboxamide

Cat. No.: B6937036
M. Wt: 272.34 g/mol
InChI Key: MSLIXWRBPGXMRT-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-1,3-benzoxazol-5-yl)-1-methylcyclopropane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a tert-butyl group, and a cyclopropane carboxamide moiety

Properties

IUPAC Name

N-(2-tert-butyl-1,3-benzoxazol-5-yl)-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-15(2,3)14-18-11-9-10(5-6-12(11)20-14)17-13(19)16(4)7-8-16/h5-6,9H,7-8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLIXWRBPGXMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-tert-butyl-1,3-benzoxazol-5-yl)-1-methylcyclopropane-1-carboxamide typically involves multiple steps, starting with the formation of the benzoxazole core This can be achieved through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzoxazoles or cyclopropane derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.

Industry: It is used in the manufacturing of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism by which N-(2-tert-butyl-1,3-benzoxazol-5-yl)-1-methylcyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene

  • 5-tert-butyl-2-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophene

  • N-(4-(2-(4-aminophenyl)ethenyl)phenyl)-N,N-dimethylamine

Uniqueness: N-(2-tert-butyl-1,3-benzoxazol-5-yl)-1-methylcyclopropane-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds

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